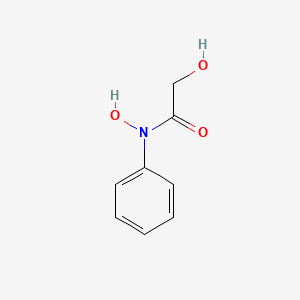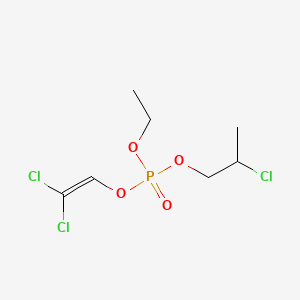
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphate group bonded to a 2-chloropropyl and a 2,2-dichloroethenyl group. It is commonly used in industrial and scientific research due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate typically involves the reaction of 2-chloropropanol with 2,2-dichloroethenyl ethyl phosphate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of substituted phosphates.
Applications De Recherche Scientifique
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in developing pharmaceuticals and as a tool for studying biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): Another organophosphate compound with similar flame-retardant properties.
Tris(2-chloropropyl) phosphate (TCPP): Used in similar applications, including as a flame retardant and plasticizer.
Uniqueness
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and functional properties. Its combination of chlorinated groups and phosphate moiety makes it particularly effective in certain industrial and research applications.
Propriétés
Numéro CAS |
64050-69-7 |
|---|---|
Formule moléculaire |
C7H12Cl3O4P |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-3-12-15(11,13-4-6(2)8)14-5-7(9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
GOHSLGACEPJJHI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC(C)Cl)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


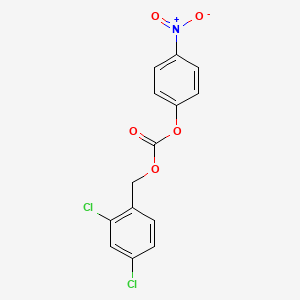

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

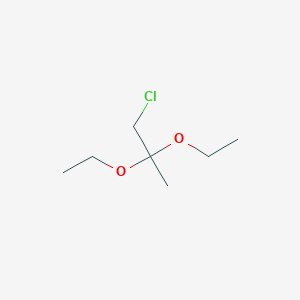
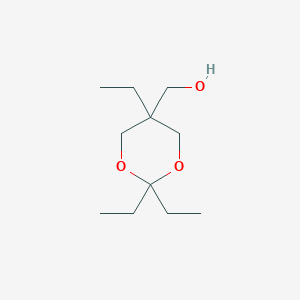
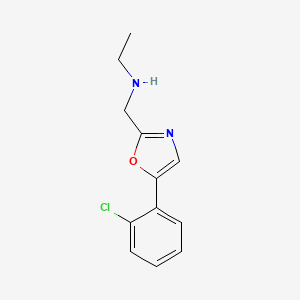
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
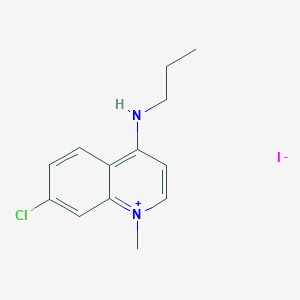
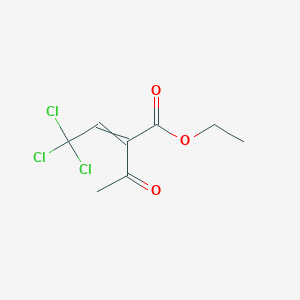
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)

